4-(1H-indol-3-yl)pyrimidin-2-amine
Overview
Description
4-(1H-indol-3-yl)pyrimidin-2-amine is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 4-(1H-indol-3-yl)pyrimidin-2-amine may interact with a variety of cellular targets, potentially contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Indole derivatives have been associated with a wide range of biological activities , suggesting that the compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
4-(1H-indol-3-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with microtubules, which are essential for cell division and intracellular transport . By inhibiting tubulin polymerization, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has demonstrated antimicrobial properties by interacting with bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis by disrupting microtubule dynamics . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . Furthermore, this compound has been shown to influence gene expression and cellular metabolism, leading to altered metabolic flux and reduced cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent apoptosis . Additionally, this compound has been found to inhibit specific kinases involved in cell signaling pathways, further contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects on normal cells and tissues over extended periods remain to be fully elucidated.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interactions with enzymes and cofactors. The compound has been shown to inhibit key enzymes involved in nucleotide synthesis and DNA replication, leading to reduced cell proliferation . Additionally, this compound affects metabolic flux by altering the levels of specific metabolites, further contributing to its antiproliferative effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, this compound localizes to the cytoplasm and interacts with microtubules and other cellular components . This localization is crucial for its biological activity and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring can be constructed using a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Coupling Reaction: The final step involves coupling the indole derivative with the pyrimidine ring under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole or pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole oxides and pyrimidine oxides.
Reduction: Formation of reduced indole and pyrimidine derivatives.
Substitution: Formation of substituted indole and pyrimidine compounds.
Scientific Research Applications
4-(1H-indol-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine: A brominated derivative with similar structural features.
4-(3-(benzyloxy)phenyl)-6-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine: A compound with additional substituents on the indole and pyrimidine rings.
Uniqueness
4-(1H-indol-3-yl)pyrimidin-2-amine is unique due to its specific combination of an indole moiety and a pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(1H-indol-3-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMZWFNNJMGJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328003 | |
Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289628-76-8 | |
Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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